(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
CAS No.: 111060-52-7
Cat. No.: VC20763754
Molecular Formula: C23H25NO
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111060-52-7 |
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Molecular Formula | C23H25NO |
Molecular Weight | 331.4 g/mol |
IUPAC Name | (2S)-2-(dibenzylamino)-3-phenylpropan-1-ol |
Standard InChI | InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m0/s1 |
Standard InChI Key | ZXNVOFMPUPOZDF-QHCPKHFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES | C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol belongs to the family of chiral amino alcohols and is derived from the amino acid phenylalanine. The compound has several synonyms in scientific literature, including N,N-Dibenzyl-L-phenylalaninol and (S)-2-(dibenzylamino)-3-phenylpropan-1-ol . The Chemical Abstracts Service (CAS) has assigned it the registry number 111060-52-7, which serves as its unique identifier in chemical databases .
The compound's structure features a chiral center with an S-configuration, contributing to its potential applications in stereoselective chemical processes. The structural arrangement consists of a phenylalaninol backbone with two benzyl groups attached to the amino nitrogen, creating a tertiary amine functionality.
Research Limitations and Future Directions
Current Knowledge Gaps
Based on the available search results, several significant knowledge gaps exist regarding (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol:
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Comprehensive physical property data (solubility parameters, melting point, spectroscopic characteristics)
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Detailed synthetic methodologies and optimization protocols
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Specific catalytic efficiencies and substrate scope in various reactions
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Potential biological activities and structure-activity relationships
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Stability and compatibility with various reaction conditions and solvents
Research Area | Potential Investigation Focus |
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Synthetic Methodology | Development of efficient and scalable routes from readily available precursors |
Catalytic Applications | Exploration of metal-coordination capabilities and efficiencies in asymmetric transformations |
Structure Modifications | Systematic derivatization to assess structure-activity relationships |
Biological Screening | Assessment of potential pharmacological properties, particularly in comparison with other dibenzylated amino acid derivatives |
Physical Characterization | Comprehensive determination of physicochemical properties to facilitate application development |
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